A Comprehensive Spectroscopic Guide to Sodium 4-methoxyquinoline-3-carboxylate
A Comprehensive Spectroscopic Guide to Sodium 4-methoxyquinoline-3-carboxylate
Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic signature of Sodium 4-methoxyquinoline-3-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As the precise characterization of molecular structure is fundamental to drug discovery and development, this document serves as a predictive reference for researchers. It synthesizes theoretical principles with data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Detailed experimental protocols are provided to ensure data integrity and reproducibility, reflecting our commitment to self-validating scientific methodologies.
Introduction and Molecular Structure
Quinoline derivatives are a cornerstone in pharmaceutical research, known for a wide array of biological activities.[1] The introduction of a methoxy group at the C4 position and a carboxylate at the C3 position creates a molecule with specific electronic and steric properties that are crucial for its interaction with biological targets. Accurate spectroscopic analysis is non-negotiable for confirming the identity, purity, and structure of such synthesized compounds.[2]
This guide offers a detailed predictive analysis of the key spectroscopic features of Sodium 4-methoxyquinoline-3-carboxylate. While direct experimental data for this specific salt is not widely published, the following interpretations are grounded in established spectroscopic principles and data from closely related quinoline analogs.[3][4]
Molecular Structure and Atom Numbering
The structure of Sodium 4-methoxyquinoline-3-carboxylate consists of a quinoline core, a methoxy substituent at position 4, and a sodium carboxylate group at position 3. The accepted IUPAC numbering for the quinoline ring is used for all spectral assignments.
Figure 2: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is excellent for identifying key functional groups. [2]For Sodium 4-methoxyquinoline-3-carboxylate, the most diagnostic peaks will be from the carboxylate anion. Unlike a carboxylic acid's sharp C=O stretch around 1700 cm⁻¹, a carboxylate salt displays two strong, characteristic bands: an asymmetric and a symmetric C-O stretch. [5][6]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| 1610 - 1550 | Carboxylate (COO⁻) asymmetric stretch | Strong | This is a key diagnostic peak, confirming the salt form. [6] |
| 1420 - 1380 | Carboxylate (COO⁻) symmetric stretch | Strong | The presence of both strong carboxylate stretches is definitive. |
| 3080 - 3010 | Aromatic C-H stretch | Medium-Weak | Typical for aromatic rings. |
| 1620 - 1580 | Aromatic C=C and C=N ring stretch | Medium | Overlap with the asymmetric carboxylate stretch is possible. |
| 1250 - 1200 | Aryl-O asymmetric stretch | Strong | Characteristic of the methoxy group (Ar-O-CH₃). |
| 1050 - 1010 | Aryl-O symmetric stretch | Medium | Characteristic of the methoxy group (Ar-O-CH₃). |
Experimental Protocol for FT-IR Spectroscopy
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Sample Preparation (KBr Pellet):
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Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
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The mixture should be a fine, homogeneous powder.
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-
Pellet Formation:
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
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Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio. [7]4. Data Analysis:
-
Identify and label the characteristic absorption bands corresponding to the functional groups.
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. [8]For an ionic compound like Sodium 4-methoxyquinoline-3-carboxylate, Electrospray Ionization (ESI) is the preferred method. In negative ion mode (ESI-), the spectrum should show a prominent peak for the carboxylate anion.
Predicted Molecular Ion:
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Formula: C₁₁H₈NNaO₃
-
Molecular Weight: 225.18 g/mol
-
Anion [M-Na]⁻: C₁₁H₈NO₃⁻
-
Predicted m/z (ESI-): 202.05 (for the anion) [9]
Predicted Fragmentation Pathway
The primary fragmentation of the carboxylate anion (m/z 202) is expected to be the loss of carbon dioxide (CO₂), a common and favorable fragmentation for carboxylates. [10][11]
Figure 3: Proposed ESI-MS/MS fragmentation of the carboxylate anion.
Experimental Protocol for Mass Spectrometry (ESI-MS)
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Sample Preparation:
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Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
-
Infusion and Ionization:
-
Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Operate the ESI source in negative ion mode.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
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For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the parent ion (m/z 202) and inducing collision-induced dissociation (CID) to observe the fragment ions.
-
-
Data Analysis:
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Determine the accurate mass of the parent ion to confirm the elemental composition.
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Analyze the fragmentation pattern to corroborate the proposed structure.
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Conclusion
This guide provides a robust, predictive framework for the spectroscopic characterization of Sodium 4-methoxyquinoline-3-carboxylate. The anticipated NMR, IR, and MS data present a unique spectral signature that can be used for structural confirmation and purity assessment. By adhering to the detailed, self-validating protocols outlined herein, researchers can ensure the generation of high-quality, reproducible data, a critical requirement in the fields of chemical synthesis and drug development.
References
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Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Digital Commons. Retrieved February 23, 2026, from [Link]
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ResearchGate. (n.d.). Close-up view on methoxy region of ¹H NMR spectrum. ResearchGate. Retrieved February 23, 2026, from [Link]
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ResearchGate. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. ResearchGate. Retrieved February 23, 2026, from [Link]
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